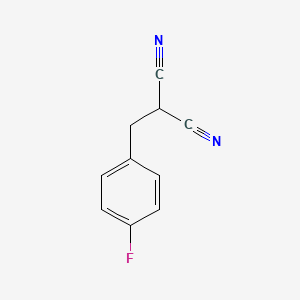![molecular formula C9H11BN2O3 B8649693 B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid](/img/structure/B8649693.png)
B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid is a boronic acid derivative that has garnered interest in the field of medicinal chemistry. This compound is part of a broader class of pyrrolo[3,2-b]pyridine derivatives, which are known for their potential biological activities, particularly as inhibitors of specific enzymes and receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid typically involves the formation of the pyrrolo[3,2-b]pyridine core followed by the introduction of the boronic acid moiety. One common method involves the cross-coupling reaction of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, which undergo intramolecular cyclization to yield the desired pyrrolo[3,2-b]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods would typically employ large-scale reactors and continuous flow processes to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrrolo[3,2-b]pyridine compounds .
Applications De Recherche Scientifique
B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, which can lead to reduced cell proliferation and increased apoptosis in cancer cells . The pathways involved include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolo[3,2-b]pyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- Pyrrolo[1,2-a]pyrazines
- Indole derivatives
Uniqueness
What sets B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid apart is its boronic acid moiety, which enhances its ability to interact with specific biological targets. This unique feature makes it a valuable compound in the development of targeted therapies, particularly for cancer treatment .
Propriétés
Formule moléculaire |
C9H11BN2O3 |
|---|---|
Poids moléculaire |
206.01 g/mol |
Nom IUPAC |
(5-methoxy-1-methylpyrrolo[3,2-b]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O3/c1-12-4-3-7-8(12)5-6(10(13)14)9(11-7)15-2/h3-5,13-14H,1-2H3 |
Clé InChI |
FQQNBFVWDZFQKH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=CN2C)N=C1OC)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B8649616.png)


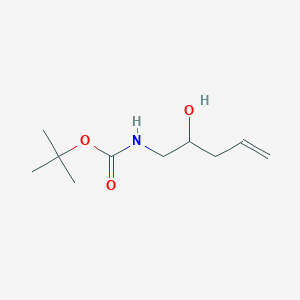
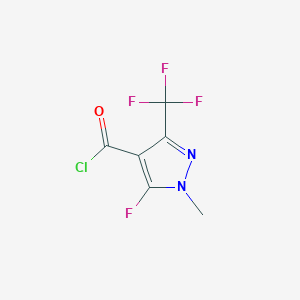

![Methyl 3-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B8649674.png)
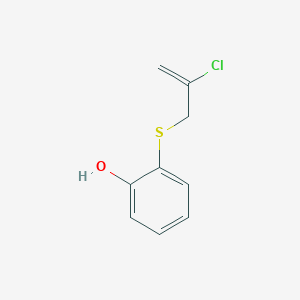
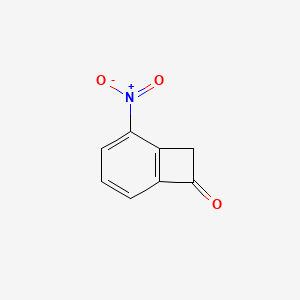
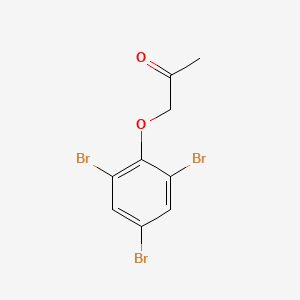
![7-(5-Ethoxypyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B8649709.png)
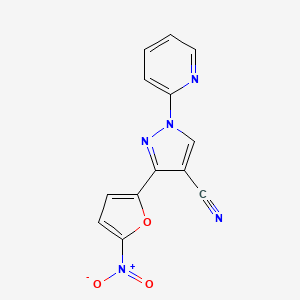
![Ethyl4-([1,1'-biphenyl]-4-yl)butanoate](/img/structure/B8649727.png)
